molecular formula C22H17ClF2N4O2 B14109835 N-(2-chloro-4-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide

N-(2-chloro-4-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide

Cat. No.: B14109835
M. Wt: 442.8 g/mol
InChI Key: IITOORLNXUMEEJ-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrazine core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 2-chloro-4-fluorobenzyl group: This step often involves a nucleophilic substitution reaction.

    Attachment of the propanamide moiety: This can be done through an amide coupling reaction using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzyl and pyrazine moieties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to alcohols or amines.

Scientific Research Applications

N-(2-chloro-4-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-3-[2-(4-phenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide
  • N-(4-fluorobenzyl)-3-[2-(4-phenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide

Uniqueness

N-(2-chloro-4-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C22H17ClF2N4O2

Molecular Weight

442.8 g/mol

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]propanamide

InChI

InChI=1S/C22H17ClF2N4O2/c23-18-11-17(25)6-3-15(18)13-26-21(30)7-8-28-9-10-29-20(22(28)31)12-19(27-29)14-1-4-16(24)5-2-14/h1-6,9-12H,7-8,13H2,(H,26,30)

InChI Key

IITOORLNXUMEEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=C(C=C(C=C4)F)Cl)F

Origin of Product

United States

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